molecular formula C21H23NO3 B5182076 3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5182076
M. Wt: 337.4 g/mol
InChI Key: KCBSMZWAMPHSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 3,5-dimethylphenyl and 4-ethoxyphenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[(3,5-dimethylphenyl)methyl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
  • 3-[(3,5-dimethylphenyl)methyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the ethoxy group on the phenyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-25-19-7-5-18(6-8-19)22-20(23)13-17(21(22)24)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSMZWAMPHSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642543
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.